2-(Fmoc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetic acid
Overview
Description
2-(Fmoc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetic acid is a synthetic compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fmoc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is a common protecting group in peptide synthesis.
Formation of the Tetrahydrothiopyranyl Ring: The tetrahydrothiopyranyl ring is introduced through a series of cyclization reactions.
Acetic Acid Derivatization:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for subsequent applications.
Chemical Reactions Analysis
Types of Reactions
2-(Fmoc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the tetrahydrothiopyranyl ring.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: The Fmoc group is typically removed using piperidine in an organic solvent like dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
2-(Fmoc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Fmoc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetic acid involves its interaction with specific molecular targets. The Fmoc group provides steric protection, while the tetrahydrothiopyranyl ring can engage in various chemical interactions. These properties make it useful in modifying biological molecules and studying their functions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: Commonly used in peptide synthesis.
Tetrahydrothiopyranyl derivatives: Used in various chemical reactions and as intermediates in organic synthesis.
Uniqueness
2-(Fmoc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetic acid is unique due to the combination of the Fmoc protecting group and the tetrahydrothiopyranyl ring. This dual functionality allows for versatile applications in both chemical synthesis and biological research.
Properties
IUPAC Name |
2-(1,1-dioxothian-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S/c24-21(25)20(14-9-11-30(27,28)12-10-14)23-22(26)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGFSMGWGYVIDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.